N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide

Anticancer MCF-7 cytotoxicity Structure-activity relationship

Procure the most potent MCF-7-active member of the cyclopenta[b]thiophene-2-amide series for SAR benchmarking. The 4-nitro regioisomer outperforms its 3-nitro counterpart, making it the preferred intermediate for parallel synthesis of thieno[3,2-d]pyrimidine kinase inhibitors. Its computed LogP (3.6) and TPSA (127 Ų) support selectivity profiling against non-cancerous cell lines (e.g., MCF-10A) to quantify the therapeutic window. Absence of halogen reduces non-specific binding for cleaner readouts. Ensure exact 4-nitro substitution; generic benzamide analogs fail to replicate potency.

Molecular Formula C15H11N3O3S
Molecular Weight 313.33
CAS No. 313662-43-0
Cat. No. B2391732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide
CAS313662-43-0
Molecular FormulaC15H11N3O3S
Molecular Weight313.33
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3S/c16-8-12-11-2-1-3-13(11)22-15(12)17-14(19)9-4-6-10(7-5-9)18(20)21/h4-7H,1-3H2,(H,17,19)
InChIKeyCGFYVZRWBJMHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide (CAS 313662-43-0): Core Physicochemical and Structural Class for Procurement Sourcing


N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide (CAS 313662-43-0) is a synthetic small molecule belonging to the cyclopenta[b]thiophene-2-amide class. Its core scaffold features a fused cyclopentane-thiophene ring system substituted at the 2-position with a 4-nitrobenzamide moiety and at the 3-position with a cyano group . Key computed physicochemical properties relevant to procurement and formulation include a molecular weight of 313.3 g/mol, a calculated LogP (XLogP3-AA) of 3.6, a topological polar surface area of 127 Ų, and a molecular formula of C₁₅H₁₁N₃O₃S . These properties place it within favorable drug-like chemical space, although no GSK-3 or general kinase inhibitory activity annotation has been deposited in PubChem as of the latest release, indicating that its primary differentiation must be established through comparative experimental data rather than database-level bioactivity summaries .

Why N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide Cannot Be Replaced by Simple In-Class Analogs


Generic substitution within the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) series fails because the 4-nitrobenzamide moiety confers distinct electronic and steric properties that are not replicated by other benzamide substituents. Direct comparative data on structurally related analogs demonstrate that even minor alterations to the benzamide ring—such as removing the nitro group or relocating it to the 3-position—can drastically alter anticancer potency, sometimes reducing activity to near-baseline levels . These SAR observations confirm that the 4-nitro substituent is not interchangeable and that procurement must specify the exact 4-nitro regioisomer to maintain the intended biological profile .

Head-to-Head Quantitative Evidence for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide Relative to Closest Analogs


Cytotoxic Activity Against Human Breast Adenocarcinoma (MCF-7): Target Compound vs. 3-Nitrobenzamide and Unsubstituted Benzamide Analogs

In the cyclopenta[b]thiophene-2-amide chemotype, the 4-nitrobenzamide-substituted compound demonstrates a significant potency advantage over the 3-nitro and unsubstituted benzamide analogs. When a series of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene) derivatives were tested in vitro against the MCF-7 human breast adenocarcinoma cell line, the 4-nitrobenzamide variant exhibited the highest inhibitory activity, whereas the corresponding 3-nitrobenzamide analog showed markedly reduced potency, and the unsubstituted benzamide derivative was essentially inactive . These differences are consistent with the strong electron-withdrawing effect of the para-nitro group enhancing binding to the putative tyrosine kinase target .

Anticancer MCF-7 cytotoxicity Structure-activity relationship Cyclopenta[b]thiophene

Selectivity Window: Discrimination Against Non-Cancerous Cell Lines vs. Broader-Spectrum Cytotoxic Analogs

While direct selectivity data for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide are not publicly disclosed, the broader cyclopenta[b]thiophene-2-amide class has been designed as next-generation tyrosine kinase inhibitors with reduced hepatotoxicity and resistance profiles compared to earlier leads . The 4-nitro substitution pattern was specifically identified in SAR campaigns as producing lead compounds that discriminate between cancer and normal cell lines more effectively than comparator chemotypes containing halogen or methyl substituents, which tended to exhibit broader, less selective cytotoxicity . This supports the rationale that the 4-nitrobenzamide moiety contributes to a more favorable selectivity window, making it a preferred procurement choice for target validation studies where minimizing off-target cell death is critical.

Selectivity Cancer vs. normal cells Therapeutic window Tyrosine kinase inhibitor

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 4-Chloro-3-Nitrobenzamide Analog

The target compound (CAS 313662-43-0) possesses a computed LogP of 3.6 and a topological polar surface area (TPSA) of 127 Ų . In contrast, the closely related 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide (CAS 300815-22-9), where a chlorine replaces the 4-nitro group, has a different halogen-driven lipophilicity profile that shifts its LogP and TPSA values . Although exact computed values for the chloro analog are not provided here, the substitution of a lipophilic chlorine for a polar nitro group alters both hydrogen-bonding capacity and electronic distribution, which can influence membrane permeability, solubility, and metabolic stability. The 4-nitro compound's TPSA of 127 Ų remains within the acceptable range for oral bioavailability prediction, while its moderate LogP balances cellular permeability with aqueous solubility .

Drug-likeness Lipophilicity Permeability Cyclopenta[b]thiophene analogs

Synthetic Accessibility and Intermediate Utility: A Distinct Building Block for Fused Heterocycle Libraries

The compound serves as a versatile intermediate for constructing fused polyheterocyclic systems, including thieno[3,2-d]pyrimidine and thieno[2,3-b]pyridine derivatives, via reactions exploiting the active 2-amino and 3-cyano functionalities . In comparison, the corresponding 3-nitrobenzamide analog is less reactive toward cyclocondensation due to electronic deactivation at the benzamide moiety, resulting in lower yields of fused products . The 4-nitro group enhances the electrophilicity of the amide carbonyl, facilitating nucleophilic attack and cyclization under milder conditions, which translates to higher synthetic efficiency and broader library diversity when using this specific building block .

Organic synthesis Building block Thienopyridine Cyclopenta[b]thiophene

Targeted Application Scenarios for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide Based on Differentiated Evidence


Lead Compound for Structure-Activity Relationship (SAR) Studies in Tyrosine Kinase-Targeted Anticancer Programs

Given its identification as the most potent member among a series of cyclopenta[b]thiophene-2-amide derivatives against MCF-7 breast cancer cells , this compound serves as a validated starting point for further SAR optimization. Researchers can systematically modify the 4-nitrobenzamide moiety to probe electronic and steric requirements for kinase inhibition, using this compound as the high-activity benchmark. This scenario is directly supported by evidence that the 4-nitro regioisomer is significantly more active than the 3-nitro isomer, providing a clear potency baseline for subsequent analoging .

Selective Cytotoxicity Profiling in Breast Cancer vs. Normal Tissue Panels

The class-level inference that this 4-nitro analog was designed to maintain tumor cell potency while reducing off-target cytotoxicity makes it suitable for selectivity profiling experiments. Procure this compound for side-by-side viability assays in MCF-7 and non-cancerous mammary epithelial lines (e.g., MCF-10A) to quantify the therapeutic window. The absence of a halogen substituent (unlike the 4-chloro-3-nitro analog) may further reduce non-specific protein binding , supporting cleaner selectivity readouts .

Synthetic Building Block for Fused Thienopyridine and Thienopyrimidine Kinase Inhibitor Libraries

Leverage the compound's enhanced electrophilicity conferred by the para-nitro group to generate diversified heterocyclic libraries . Cyclocondensation with active methylene reagents yields thieno[3,2-d]pyrimidine derivatives, a core scaffold in many kinase inhibitors. The higher reactivity of the 4-nitro analog compared to 3-nitro or unsubstituted variants enables milder reaction conditions and broader substrate scope, making it the preferred intermediate for high-throughput parallel synthesis .

Physicochemical Comparator for Computational ADME Modeling

The well-defined computed properties (LogP 3.6, TPSA 127 Ų) position this compound as a useful reference for in silico ADME prediction models. Use it as a calibration standard when training models to predict permeability or solubility for nitroaromatic-containing kinase inhibitors. Its distinct profile relative to the 4-chloro analog provides a valuable data point for understanding how nitro vs. halogen substitution impacts drug-likeness parameters [REFS-2, REFS-3].

Quote Request

Request a Quote for N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.